3-Chlorotetrafluoropropionic acid

Overview

Description

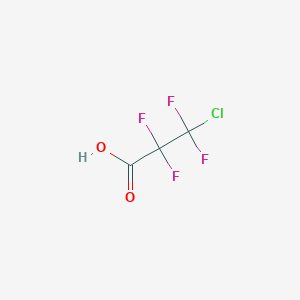

3-Chlorotetrafluoropropionic acid is an organic compound with the molecular formula C3HClF4O2. It is a colorless to almost colorless liquid known for its unique chemical properties and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorotetrafluoropropionic acid typically involves the chlorination and fluorination of propionic acid derivatives. One common method includes the reaction of propionic acid with chlorine and fluorine gases under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal halide, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production, including the use of advanced catalysts and reaction conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorotetrafluoropropionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It readily participates in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions, amines, or thiols are employed under basic or neutral conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted propionic acid derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:

3-Chlorotetrafluoropropionic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals, agrochemicals, and other functional materials. The incorporation of fluorine into organic compounds often enhances their biological activity and stability.

Table 1: Synthesis Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate in drug synthesis |

| Agrochemicals | Important for the development of pesticides |

| Functional Materials | Key raw material for fluorinated polymers |

Biological Research

Enzyme Inhibition Studies:

The compound has been investigated for its potential role in enzyme inhibition, particularly concerning its interactions with proteins. Studies indicate that this compound can influence enzymatic pathways, making it a candidate for further research in drug development.

Cytotoxicity Assessments:

Initial assessments suggest that compounds with trifluoromethyl groups, including this compound, exhibit low cytotoxicity at concentrations up to 100 µM. This property is advantageous for therapeutic applications where safety is paramount.

Table 2: Biological Activity Summary

| Compound | IC50 (nM) | Cytotoxicity (up to µM) |

|---|---|---|

| This compound | Not specified | No impact up to 100 µM |

| Related Trifluoromethyl Compounds | Varies | Low cytotoxicity |

Industrial Applications

Production of Agrochemicals:

this compound is utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides. The presence of fluorine enhances the efficacy and persistence of these compounds in agricultural settings.

Case Study: Agrochemical Development

In a recent study, researchers incorporated this compound into a new class of herbicides that demonstrated improved efficacy against resistant weed species. The fluorinated structure provided enhanced metabolic stability, leading to longer-lasting effects in field applications.

Environmental Considerations

Degradation Studies:

Research has shown that chlorinated per- and polyfluoroalkyl substances (PFAS), including this compound, can undergo degradation under specific conditions. Studies involving UV/sulfite treatments have indicated multiple pathways for the breakdown of these compounds, which is crucial for understanding their environmental impact.

Table 3: Degradation Pathways

| Treatment Method | Reaction Conditions | Observed Outcomes |

|---|---|---|

| UV/Sulfite Treatment | PFAS concentration: 25 µM; pH: 12.0; Temp: 20°C | Dechlorination and defluorination pathways identified |

Mechanism of Action

The mechanism of action of 3-Chlorotetrafluoropropionic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby altering their activity. The pathways involved include the disruption of metabolic processes and interference with cellular signaling pathways .

Comparison with Similar Compounds

- 3-Chloro-2,2,3,3-tetrafluoropropanoic acid

- 3-Chlorotetrafluoropropanoic acid

- 3-Chlorotetrafluoropropionic acid ethyl ester

Comparison: Compared to its analogs, this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it particularly valuable in specialized applications where precise chemical behavior is required .

Biological Activity

3-Chlorotetrafluoropropionic acid (C3H2ClF3O2) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

This compound can be synthesized through various methods, including thermal addition reactions and photochemical chlorination processes. One notable method involves the reaction of tetrafluoroethylene with ethylene in the presence of iodine, followed by oxidation to yield the desired acid .

Chemical Structure:

- Molecular Formula: C3H2ClF3O2

- CAS Number: 661-82-5

- Molecular Weight: 152.49 g/mol

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biochemical pathways. Research indicates that compounds containing fluorinated groups often exhibit enhanced pharmacological properties due to their electronegative nature and ability to interact with biological targets.

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of this compound on cancer cell lines. The compound has shown significant activity against human gastric adenocarcinoma (AGS) cells, with IC50 values indicating moderate potency compared to other fluorinated derivatives .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25 | AGS |

| Trifluoromethyl Derivative | 10 | AGS |

| Dichloroindole-3-acetic Acid | 15 | AGS |

This table summarizes the IC50 values for various compounds tested against AGS cells, highlighting the relative potency of this compound.

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Induction of Apoptosis: Studies have shown that treatment with this compound can lead to increased caspase activity in cancer cells, suggesting a role in apoptosis induction .

- Inhibition of Enzymatic Activity: The presence of fluorinated groups may enhance the ability of this compound to inhibit enzymes involved in cell proliferation and survival.

Case Studies and Research Findings

-

Study on AGS Cells:

- A study evaluated the antiproliferative activity of this compound on AGS cells using the MTT assay. The results indicated a dose-dependent response with significant cell death at higher concentrations.

- The study also explored the compound's effect on apoptosis markers, finding increased levels of caspase-3/7 activity after treatment .

- Comparative Analysis:

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling 3-Chlorotetrafluoropropionic acid in laboratory settings?

Methodological Answer:

- PPE Requirements :

- Gloves : Use butyl rubber gloves (≥6 mm thickness) with permeation resistance >480 minutes to prevent skin contact .

- Eye Protection : Tightly fitting safety goggles (EN 166 standard) and face shields for high-volume handling to mitigate splash risks .

- Lab Coats : Wear acid-resistant, buttoned lab coats and closed-toe shoes to avoid accidental exposure .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Respiratory protection (e.g., full-face respirators) is mandatory if used outside a hood .

- Emergency Measures : Ensure eye wash stations and emergency showers are accessible within 10 seconds of the workspace .

Q. What analytical techniques are essential for confirming the purity and structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm fluorinated and chlorinated group positions. Compare chemical shifts with literature data (e.g., PubChem entries for analogous compounds) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity (>98% recommended for research-grade material) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode can verify molecular weight and detect impurities via fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound under inert conditions?

Methodological Answer:

- Inert Atmosphere : Use a nitrogen-purged three-neck flask with anhydrous tetrahydrofuran (THF) as the solvent to prevent hydrolysis of reactive intermediates .

- Catalytic Systems : Activated zinc powder (12 mmol per 50 mL THF) can facilitate halogen exchange reactions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 3:1) .

- Workup : Quench reactions with ice-cold 1M HCl, extract with dichloromethane, and dry over MgSO₄. Recrystallize from ethanol/water mixtures for high-purity yields .

Q. How can contradictions in NMR data for fluorinated derivatives like this compound be resolved?

Methodological Answer:

- Solvent Effects : Record NMR in deuterated DMSO to stabilize hydrogen bonding interactions, which may shift resonance peaks by 0.5–1.5 ppm .

- Dynamic Processes : Variable-temperature NMR (e.g., –40°C to 25°C) can reveal conformational equilibria causing split signals .

- Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to assign ambiguous peaks .

Q. What methodologies are recommended for assessing the environmental impact of this compound in ecotoxicological studies?

Methodological Answer:

- Degradation Studies : Perform hydrolysis experiments at pH 4, 7, and 10 (25–50°C) to identify breakdown products (e.g., fluorinated carboxylic acids) via LC-MS .

- Bioaccumulation Assays : Use OECD 305 guidelines with freshwater algae (Chlorella vulgaris) to measure bioconcentration factors (BCFs) .

- Toxicity Screening : Conduct acute toxicity tests on Daphnia magna (48-hour EC₅₀) and chronic exposure studies (21-day NOAEL) .

Properties

IUPAC Name |

3-chloro-2,2,3,3-tetrafluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClF4O2/c4-3(7,8)2(5,6)1(9)10/h(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRMCFMZGRJXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)Cl)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382111 | |

| Record name | 3-Chloro-2,2,3,3-tetrafluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661-82-5 | |

| Record name | 3-Chloro-2,2,3,3-tetrafluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,2,3,3-tetrafluoropropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.